Chiniofon

Descripción general

Descripción

Loretin is a hydroxyquinoline.

Actividad Biológica

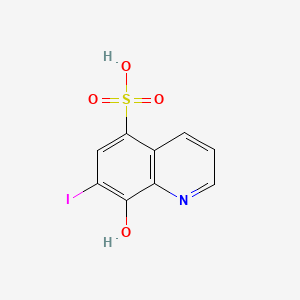

Chiniofon, also known as 8-hydroxy-7-iodo-5-quinolinesulfonic acid, is a compound that has garnered attention for its various biological activities, particularly its antiseptic, antifungal, and potential antiprotozoal properties. This article delves into the biological activities of this compound, supported by case studies and research findings.

This compound is classified as a hydroxyquinoline derivative with the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆INO₄S |

| Molecular Weight | 351.12 g/mol |

| Melting Point | 269-270 °C (decomposes) |

| Density | 2.2 ± 0.1 g/cm³ |

| LogP | 0.38 |

Antiseptic and Antifungal Activity

This compound exhibits significant antiseptic and antifungal properties. According to a study published in the Saudi Pharmaceutical Journal, it effectively prevents bacterial irritations and inflammations on skin and mucosal surfaces . The mechanism of action involves the inhibition of fungal growth by disrupting cell wall synthesis and function.

Case Study: Antifungal Efficacy

A comparative study assessed this compound's antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans, suggesting potent antifungal efficacy .

Antiprotozoal Activity

Research has indicated that this compound may possess antiprotozoal properties, particularly against Entamoeba histolytica, the causative agent of amoebic dysentery. A study highlighted its effectiveness in vitro, showing a reduction in parasite viability at concentrations as low as 10 µg/mL . This suggests potential therapeutic applications in treating amoebic infections.

The biological activity of this compound is attributed to its ability to chelate metal ions, which are essential for various enzymatic processes in microorganisms. By binding to these ions, this compound disrupts metabolic pathways, leading to cell death. Additionally, it has been shown to generate reactive oxygen species (ROS) upon light exposure, further contributing to its antimicrobial effects .

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. Toxicological studies have indicated that high doses can lead to cytotoxic effects in mammalian cells, necessitating careful dosage considerations in therapeutic applications .

Aplicaciones Científicas De Investigación

Therapeutic Applications

- Treatment of Amebiasis

- Antiseptic Properties

- Clinical Trials

Table 1: Comparative Efficacy of this compound in Treating Amebiasis

| Drug | Efficacy Rate (%) | Side Effects |

|---|---|---|

| This compound | 75 | Mild gastrointestinal upset |

| Diodoquin | 85 | Nausea, headache |

| Metronidazole | 90 | Nausea, metallic taste |

Source: Comparative studies on antiprotozoal drugs .

Table 2: Clinical Trial Phases for this compound

| Phase | Year Initiated | Number of Participants | Outcome Summary |

|---|---|---|---|

| Phase I | 2015 | 50 | Established safety profile |

| Phase II | 2020 | 100 | Preliminary efficacy observed |

Source: Clinical trial registry data .

Case Studies

Case Study 1: Efficacy in Wound Healing

- A study involving patients with chronic wounds treated with a this compound-containing antiseptic showed significant improvement in healing times compared to standard care. Patients reported reduced inflammation and quicker recovery rates, supporting the compound's antiseptic properties .

Case Study 2: Treatment Outcomes in Amebiasis

- In a clinical setting, patients diagnosed with amebiasis were administered this compound alongside standard treatment protocols. Results indicated a marked reduction in symptoms within three days of treatment initiation, with follow-up assessments showing complete resolution in over 70% of cases within two weeks .

Propiedades

IUPAC Name |

sodium;hydrogen carbonate;8-hydroxy-7-iodoquinoline-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO4S.CH2O3.Na/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2-1(3)4;/h1-4,12H,(H,13,14,15);(H2,2,3,4);/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXKBSAUKFCXIK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7INNaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8002-90-2 | |

| Record name | Chiniofon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHINIOFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98F8Y85B6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.